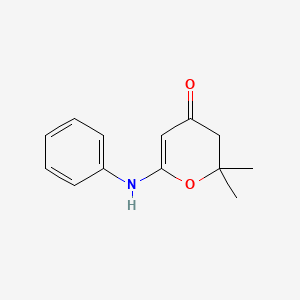

2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one

Description

Properties

IUPAC Name |

6-anilino-2,2-dimethyl-3H-pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2)9-11(15)8-12(16-13)14-10-6-4-3-5-7-10/h3-8,14H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHGRSWXEPHXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C=C(O1)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one can be achieved through several synthetic routes. One common method involves the use of a multi-component tandem Mannich reaction. This reaction typically involves the use of ammonia, aldehydes, and acetone in the presence of a catalyst such as L-proline. The reaction is carried out in a room temperature ionic liquid medium, such as [bmim][PF6], which is both efficient and recyclable .

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as recyclable solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Chemistry

2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one serves as an intermediate in various organic syntheses. Its structure allows for multiple chemical transformations:

- Oxidation: Converts to ketones or carboxylic acids.

- Reduction: Yields alcohols or amines.

- Substitution Reactions: The phenylamino group can react with electrophiles.

Research indicates that this compound exhibits notable cytotoxicity against certain cancer cell lines. Preliminary studies suggest it may inhibit enzymes involved in cancer cell proliferation, highlighting its potential as an anticancer agent .

Pharmaceutical Development

Ongoing studies are exploring the compound's therapeutic potential. Its unique properties may lead to the development of new drugs targeting specific biological pathways related to cancer and other diseases .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Cytotoxicity Study : A study demonstrated that 2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one exhibited significant cytotoxic effects on MCF7 breast cancer cell lines, suggesting its potential role in cancer therapy .

- Synthesis of Derivatives : Researchers have successfully synthesized various derivatives of this compound to explore enhanced biological activities and improved pharmacokinetic profiles .

- Mechanism of Action : Investigations into the mechanism of action revealed that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer progression .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The phenylamino group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The pyranone scaffold distinguishes this compound from pyrimidinones (six-membered rings with two nitrogen atoms) and other oxygen/nitrogen heterocycles. Key analogs and their differences are summarized below:

Table 1: Structural and Functional Comparison

*Similarity scores (0–1) are based on Tanimoto coefficients for structural overlap .

Substituent Effects

- Phenylamino Group: The 6-phenylamino group in the target compound may enhance π-π stacking and hydrogen bonding compared to pyrimidinones with methyl (e.g., 6-methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one) or thioether groups (e.g., 6-(furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one) .

Key Differentiators and Implications

- Heterocyclic Core: The pyranone’s oxygen atom vs. pyrimidinone’s nitrogen atoms alters electronic distribution, affecting solubility and reactivity.

- Functional Groups: The phenylamino group offers unique hydrogen-bonding capacity compared to trifluoromethyl or hydroxyphenyl groups in analogs .

- Steric Effects : 2,2-Dimethyl substitution may limit conformational flexibility, influencing binding to biological targets compared to less hindered analogs .

Biological Activity

Overview

2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one is a heterocyclic compound belonging to the pyranone class, characterized by its unique structure that includes a pyran ring fused with a phenylamino group. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in cancer treatment and synthetic chemistry applications.

- Molecular Formula : C₁₃H₁₅NO₂

- Molecular Weight : 217.26 g/mol

- CAS Number : 1215698-88-6

Synthesis Methods

The synthesis of 2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one can be achieved through several methods, with the multi-component tandem Mannich reaction being one of the most common. This reaction typically involves ammonia, aldehydes, and acetone in the presence of a catalyst such as L-proline, often conducted in an ionic liquid medium for efficiency and recyclability.

Anticancer Properties

Research indicates that 2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one exhibits significant cytotoxicity against various cancer cell lines. Preliminary studies suggest that the compound may inhibit enzymes involved in cancer cell proliferation, making it a candidate for further development as a therapeutic agent.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (human epidermoid carcinoma) | <10 | |

| HT29 (human colon carcinoma) | <15 | |

| Jurkat (human T lymphocyte) | <12 |

The mechanism of action involves interaction with specific molecular targets and pathways. The phenylamino group is believed to play a crucial role in binding to enzymes and receptors, leading to the observed biological effects. While the exact molecular targets are still under investigation, initial findings suggest potential inhibition of key enzymes involved in tumor growth.

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of 2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one on multiple human tumor cell lines. Results indicated that the compound displayed potent activity comparable to established anticancer drugs like doxorubicin .

- Structure-Activity Relationship (SAR) : Investigations into the structural modifications of related compounds revealed that substituents on the phenyl ring significantly affect cytotoxic potency. For instance, compounds with electron-donating groups exhibited enhanced activity against cancer cells .

- Antiproliferative Studies : Further research demonstrated that derivatives of 2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one maintained or improved antiproliferative activity when subjected to SAR analysis, indicating its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis starting from substituted pyranones is typical. For example, a cyclization reaction using 3-oxo esters and phenylamine derivatives under acidic or basic conditions can yield the target compound. Key steps include:

- Amination : Introducing the phenylamino group via nucleophilic substitution or condensation (see analogous protocols in and ).

- Cyclization : Employing catalysts like acetic acid or Lewis acids to form the pyranone ring (e.g., methods in ).

- Purification : Use column chromatography or recrystallization to isolate the product. Optimize solvent systems (e.g., ethanol/water) based on solubility differences .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodology :

- NMR : Assign peaks for methyl groups (δ ~1.3–1.5 ppm for CH), the pyranone carbonyl (δ ~165–170 ppm in C), and phenylamino protons (δ ~6.5–7.5 ppm) (similar to and ).

- HRMS : Confirm molecular weight (e.g., [M+H] using ESI-TOF, as in ).

- IR : Identify carbonyl (C=O, ~1650–1700 cm) and N–H stretches (~3300 cm) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodology : Single-crystal X-ray diffraction with programs like SHELXL ( ) is ideal. Refinement strategies include:

- Applying constraints for disordered methyl or phenyl groups.

- Validating hydrogen bonding networks (e.g., N–H···O interactions) to confirm tautomeric forms .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenylamino group) influence bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs with electron-withdrawing/donating groups (e.g., –NO, –OCH) on the phenyl ring. Test bioactivity (e.g., antimicrobial assays in ).

- Computational Modeling : Use DFT calculations to correlate electronic properties (HOMO/LUMO) with observed activity (see for similar approaches) .

Q. How to address contradictions in reported biological activities across studies?

- Methodology :

- Purity Analysis : Verify compound integrity via HPLC () or C NMR. Impurities (e.g., residual solvents) may skew results.

- Assay Standardization : Compare protocols (e.g., cell lines, incubation times). For example, antioxidant activity in may vary with DPPH vs. ABTS assays.

- Meta-Analysis : Evaluate dose-response curves and statistical significance thresholds across studies .

Q. What strategies can mitigate challenges in scaling up synthesis for preclinical studies?

- Methodology :

- Flow Chemistry : Improve yield and reduce side reactions (e.g., using microreactors for exothermic steps).

- Green Solvents : Replace toxic solvents (DMF, CHCl) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .

Q. How can computational tools predict metabolic stability or toxicity of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.